N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-13(2)14-6-8-15(9-7-14)25-10-18(24)21-19-16-11-26-12-17(16)22-23(19)20(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJNJYWJWNVJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: The initial step involves the construction of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide moiety to the thieno[3,4-c]pyrazole core. This can be accomplished through nucleophilic substitution reactions, typically using phenoxyacetic acid derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified hydrogenation states.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Acetamide Linkers and Aromatic Moieties
- 4-Isopropylphenoxy Group: The 4-isopropylphenoxy substituent in the target compound contrasts with the 4-sulfonylphenoxy groups in compounds 3ae–3aj .
- tert-Butyl vs. Methyl/Methoxy Groups : The tert-butyl substituent on the pyrazole ring enhances lipophilicity (logP) compared to methyl or methoxy groups in compounds like 3z (3-methyl-4-trifluoroethoxy ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
Spectroscopic and Physicochemical Data Comparison
NMR Spectral Features
- Aromatic Proton Shifts: The target compound’s 4-isopropylphenoxy group is expected to show downfield shifts for aromatic protons (δ ~6.95–8.20 ), similar to compounds like 3m (δ 7.62–8.92 ). The tert-butyl group’s protons would resonate upfield (δ ~1.0–1.5 ).
- Acetamide NH Signals : The acetamide NH typically appears as a broad singlet near δ 8.0–8.9 , consistent with compounds like 3m .
Molecular Properties
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimization involves:
- Reaction Conditions : Use sodium hydride as a base in dimethylformamide (DMF) at 80–100°C for cyclization, followed by tert-butyl group introduction via nucleophilic substitution .
- Purification : Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) to isolate impurities. Recrystallization with ethyl acetate/hexane (1:3) improves crystalline purity .
- Catalysts : Palladium acetate (2 mol%) accelerates coupling reactions, reducing side products .
Q. What analytical techniques are most reliable for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at C2, isopropylphenoxy at C3). Key signals: tert-butyl protons at δ 1.45 ppm (singlet), pyrazole NH at δ 10.2 ppm .
- X-ray Crystallography : Resolves stereochemistry of the thieno[3,4-c]pyrazole core and acetamide orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .
Q. How should stability studies be designed to assess degradation under varying conditions?
- Methodological Answer :
- Storage Conditions : Test stability in DMSO (40°C/75% RH for 14 days) and aqueous buffers (pH 2–9, 37°C) using HPLC to monitor degradation products .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the isopropylphenoxy group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., benzyl) substituents via Suzuki-Miyaura coupling .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or cell viability (MTT assay) across analogs.
- Key SAR Findings :
| Analog Substituent | Bioactivity (IC₅₀, nM) | Unique Property |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | Enhanced kinase selectivity |
| Benzyl | 48.7 ± 3.5 | Improved metabolic stability |
Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays in triplicate using standardized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) .
- Cell Line Authentication : Use STR profiling to confirm cell line identity and minimize variability .
- Orthogonal Assays : Cross-validate with fluorescence polarization (FP) for binding affinity and surface plasmon resonance (SPR) for kinetic analysis .
Q. What strategies are effective for studying target interactions and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge region residues) .
- SPR/ITC : Quantify binding kinetics (ka/kd) and thermodynamics (ΔG, ΔH) with immobilized recombinant targets .
- Mutagenesis : Introduce point mutations (e.g., K101A in kinase domain) to validate critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
